2-{[(E)-(4-phenoxyphenyl)methylidene]amino}-5-phenyl-3-furonitrile
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Overview
Description
“2-{[(E)-(4-phenoxyphenyl)methylidene]amino}-5-phenyl-3-furonitrile” is a chemical compound with the CAS Number: 478033-44-2 . It has a molecular weight of 318.33 . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C19H14N2O3/c1-23-18-9-13 (7-8-16 (18)22)12-21-19-15 (11-20)10-17 (24-19)14-5-3-2-4-6-14/h2-10,12,22H,1H3/b21-12+ . This code provides a unique representation of the compound’s molecular structure.Physical and Chemical Properties Analysis
The compound is a solid . Its molecular weight is 318.33 . The InChI code provides further details about its molecular structure .Scientific Research Applications
Metal Complexes and Bioactivity Enhancement
The Schiff base compound 2-{[(E)-[(3-{[(Z)-(2-hydroxyphenyl)methylidene]amino}-1H-1,2,4-triazol-5-yl)imino]methyl}phenol was synthesized and coordinated with metal ions like Fe(II), Co(II), Cu(II), Ni(II), and Zn(II) to enhance its biological properties. The study revealed that the biological activities, including antioxidant, enzyme inhibition, and antimicrobial activities, were significantly enhanced upon chelation with these metal ions. Computational studies were also conducted to understand the bonding interactions and molecular stability of the compound (Sumrra et al., 2018).
Applications in Photophysical Characterization and Sensing
Organotin Phthalocyanines for Sensing and Electronic Devices
The synthesis of benzene-1,2-diylbis[nitrilo(E)methylidene]phenol phenoxy phthalonitrile and its derivatives were reported for potential applications in sensing and electronic devices. These compounds, especially the mono-nuclear zincphthalocyanine, showed significant electrical response to SO2 gas, indicating their potential as gas sensors. Additionally, their thin films deposited on glass substrate with interdigitated gold electrodes demonstrated reversible sensor signals, making them suitable for electronic applications (Yazıcı et al., 2015).
Applications in Drug Design and Biochemical Research
Hemoglobin Oxygen Affinity Modifiers
Compounds with the functional group 2-(aryloxy)-2-methylpropionic acids were studied for their ability to decrease the oxygen affinity of human hemoglobin A, showing potential in medical applications related to oxygen supply like ischemia, stroke, tumor radiotherapy, and blood storage. This study emphasizes the significance of structural design in developing allosteric effectors of hemoglobin (Randad et al., 1991).
Safety and Hazards
Properties
IUPAC Name |
2-[(E)-(4-phenoxyphenyl)methylideneamino]-5-phenylfuran-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16N2O2/c25-16-20-15-23(19-7-3-1-4-8-19)28-24(20)26-17-18-11-13-22(14-12-18)27-21-9-5-2-6-10-21/h1-15,17H/b26-17+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSWHNNKKSISUHH-YZSQISJMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(O2)N=CC3=CC=C(C=C3)OC4=CC=CC=C4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC(=C(O2)/N=C/C3=CC=C(C=C3)OC4=CC=CC=C4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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